molecular formula C15H20FNO4 B13102504 (R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid

(R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid

Cat. No.: B13102504
M. Wt: 297.32 g/mol
InChI Key: CVADAENURLNNQZ-LLVKDONJSA-N
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Description

®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the propanoic acid derivative through ester hydrolysis or similar reactions .

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Nucleophilic substitution reactions involving the 4-fluorobenzyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can regenerate the amino group .

Scientific Research Applications

®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Tert-butoxycarbonylamino)piperidine
  • ®-3-(Boc-am

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2R)-2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CVADAENURLNNQZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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